molecular formula C15H29NO4 B1204354 Valproylcarnitine CAS No. 95782-09-5

Valproylcarnitine

カタログ番号 B1204354
CAS番号: 95782-09-5
分子量: 287.39 g/mol
InChIキー: FJMHZSLUVROGSY-CYBMUJFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Valproylcarnitine is a compound that is formed when Valproic acid (VPA), a broad-spectrum antiepileptic drug, combines with carnitine . VPA is usually well tolerated, but it can cause serious complications in some patients, including haemorrhagic pancreatitis, bone marrow suppression, VPA-induced hepatotoxicity (VHT), and VPA-induced hyperammonaemic encephalopathy (VHE) .


Synthesis Analysis

Valproylcarnitine is synthesized in the liver tissue and excreted into urine . The synthesis of Valproylcarnitine involves the formation of valproyl-CoA, which crosses the outer mitochondrial membrane. Under the effect of the palmityl carnitine transferase (PCT)1, valproylcarnitine is formed .


Molecular Structure Analysis

Valproylcarnitine has a complex molecular structure. It contains a total of 48 bonds, including 19 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 positively charged N, and 1 quaternary N .


Chemical Reactions Analysis

Valproylcarnitine is formed as a result of a chemical reaction between VPA and carnitine . This reaction is facilitated by the enzyme palmityl carnitine transferase (PCT)1 .

科学的研究の応用

1. Valproylcarnitine and Epilepsy Treatment

Valproylcarnitine, a derivative of valproic acid, is observed in patients treated with valproic acid for epilepsy. Studies show an increase in specific acylcarnitines, including valproylcarnitine, in children treated with valproic acid for epilepsy (Nakajima et al., 2011). Another study found no significant changes in left ventricular systolic function in pediatric patients with idiopathic epilepsy receiving valproic acid, despite alterations in serum-free and acylcarnitine levels (Celik et al., 2018).

2. Valproylcarnitine as a Biomarker

Valproylcarnitine, along with other acylcarnitines, is considered a mitochondrial biomarker. It's used in neonatal screening for disorders affecting fatty acid oxidation and holds potential for broader clinical utility beyond these disorders (McCann et al., 2021).

3. Valproylcarnitine in Carnitine Homeostasis

Long-term treatment with valproic acid affects carnitine homeostasis. Studies indicate changes in the plasma levels of various acylcarnitines, including valproylcarnitine, in patients treated with valproate, pointing towards its role in carnitine balance (Morand et al., 2012).

4. Valproylcarnitine in Drug Metabolism

The presence of valproylcarnitine has been identified in urine samples from children on chronic valproate therapy, suggesting its role in drug metabolism and possible implications for carnitine deficiency in patients receiving valproate (Millington et al., 1985).

5. Valproylcarnitine and Neurogenesis

Valproate, from which valproylcarnitine is derived, has been found to stimulate neurogenesis from rat forebrain stem cells, suggesting its potential role in the treatment of bipolar disorder (Laeng et al., 2004).

6. Valproylcarnitine and Histone Deacetylation

Valproic acid, and by extension valproylcarnitine, has been identified as a direct inhibitor of histone deacetylase, providing insights into its action in the treatment of epilepsy and bipolar disorder, as well as its teratogenic effects (Phiel et al., 2001).

Safety And Hazards

Valproylcarnitine is generally safe, but it can cause serious complications in some patients, including haemorrhagic pancreatitis, bone marrow suppression, VPA-induced hepatotoxicity (VHT), and VPA-induced hyperammonaemic encephalopathy (VHE) . Hyperammonemia is a potential adverse effect of VPA therapy, which can lead to severe, life-threatening encephalopathy .

将来の方向性

The potential value of oral L-carnitine in reversing carnitine deficiency or preventing its development, as well as some adverse effects due to VPA, is a topic of ongoing research . Further investigation in controlled, randomized, and probably multicentre trials is needed to evaluate the clinical value and the appropriate dosage of L-carnitine in each of these conditions .

特性

IUPAC Name

(3R)-3-(2-propylpentanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4/c1-6-8-12(9-7-2)15(19)20-13(10-14(17)18)11-16(3,4)5/h12-13H,6-11H2,1-5H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMHZSLUVROGSY-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CCC)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20914812
Record name 3-[(2-Propylpentanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-(2-propylpentanoyloxy)-4-(trimethylazaniumyl)butanoate

CAS RN

95782-09-5
Record name Valproylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095782095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-Propylpentanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20914812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valproylcarnitine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q9MQB3YZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valproylcarnitine
Reactant of Route 2
Reactant of Route 2
Valproylcarnitine
Reactant of Route 3
Reactant of Route 3
Valproylcarnitine
Reactant of Route 4
Reactant of Route 4
Valproylcarnitine
Reactant of Route 5
Reactant of Route 5
Valproylcarnitine
Reactant of Route 6
Reactant of Route 6
Valproylcarnitine

Citations

For This Compound
296
Citations
MFB Silva, J Selhorst, H Overmars, AH van Gennip… - Clinical …, 2001 - Elsevier
… Octanoylcarnitine was not elevated, a fact that suggests that valproylcarnitine was negligible… possible over-interpretation of the possibility of valproylcarnitine formation. Valproyl-CoA is …
Number of citations: 38 www.sciencedirect.com
T Werner, I Treiss, D Kohlmueller, P Mehlem… - …, 2007 - Wiley Online Library
… The C8 signal (m/z 344) in ESI-MS/MS analysis covers the isomers valproylcarnitine and … short-term VPA treatment represents increased valproylcarnitine, octanoylcarnitine, or both. Our …
Number of citations: 33 onlinelibrary.wiley.com
Y Nakajima, T Ito, Y Maeda, S Ichiki, S Kobayashi… - Brain and …, 2011 - Elsevier
… On the basis of our findings and given that the urinary excretion of valproylcarnitine accounts for <1% of total acylcarnitine elimination in urine [21], [22], the formation of …
Number of citations: 30 www.sciencedirect.com
CCP Aires, L IJlst, F Stet, C Prip-Buus… - Biochemical …, 2010 - Elsevier
… Interestingly, the CoA ester of VPA was not converted into valproylcarnitine by CPT IA. Nevertheless, it is clear that VP-CoA has an effect on the CPT IA sensitivity for malonyl-CoA, but …
Number of citations: 96 www.sciencedirect.com
R Morand, L Todesco, M Donzelli… - Therapeutic drug …, 2012 - journals.lww.com
… To understand better the high EF of valproylcarnitine and to investigate a possible interaction between valproylcarnitine and carnitine at the level of OCTN2, we studied the transport of …
Number of citations: 15 journals.lww.com
DS Millington, TP Bohan, CR Roe, AL Yergey… - Clinica Chimica …, 1985 - Elsevier
Urine samples from three children at different stages of chronic valproate therapy were partially purified using a cation exchange column. A signal consistent with either valproylcarnitine …
Number of citations: 146 www.sciencedirect.com
MC Laub, I Paetzke‐Brunner, G Jaeger - Epilepsia, 1986 - Wiley Online Library
This study was initiated to examine the influence of valproic acid (VPA) on serum carnitine, as well as the possible etiological role of carnitine in VPA‐induced fatal hepatotoxicity. Free, …
Number of citations: 132 onlinelibrary.wiley.com
R Riva, F Albani, G Gobbi, M Santucci, A Baruzzi - Epilepsia, 1993 - Wiley Online Library
… Valproylcarnitine: a novel drug metabolite identified by fast atom bombardment and thermospray liquid chromatographymass spectrometry. Clin Chim Acta 1985;145:69-76. Morita J, …
Number of citations: 32 onlinelibrary.wiley.com
PER Lheureux, A Penaloza, S Zahir, M Gris - Critical Care, 2005 - Springer
… (PCT)1, valproylcarnitine is formed; this … Valproylcarnitine is then exchanged for free carnitine by carnitine translocase. In the mitochondrial matrix, PCT2 transformes valproylcarnitine …
Number of citations: 278 link.springer.com
L Jianxun, DL Norwood, LF Mao, H Schulz - Biochemistry, 1991 - ACS Publications
… -CoA which upon hydrolysis would be converted back to valproic acid and which as a result of acyl transfer to carnitine would yield (2-propylpentanoyI)carnitine (valproylcarnitine). The …
Number of citations: 98 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。